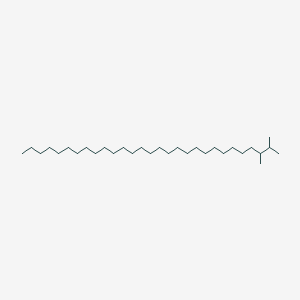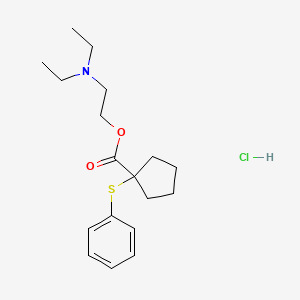
1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5,8-dioxo-, (1alpha,4abeta,8abeta)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- is a complex organic compound with a unique structure It features a naphthalene ring system with various functional groups attached, including methoxy, methyl, and dioxo groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- involves multiple steps, starting from simpler organic molecules. The process typically includes:
Formation of the naphthalene ring system: This can be achieved through cyclization reactions.
Introduction of functional groups: Methoxy, methyl, and dioxo groups are introduced through various organic reactions such as methylation, oxidation, and substitution reactions.
Purification: The final product is purified using techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using industrial reactors, and employing continuous flow processes to ensure consistent production.
化学反応の分析
Types of Reactions
1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional oxygen-containing functional groups.
Reduction: This can reduce carbonyl groups to alcohols.
Substitution: Functional groups on the naphthalene ring can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reagents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
科学的研究の応用
1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- involves its interaction with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
1-Naphthaleneacetic acid: A simpler compound with a similar naphthalene ring system but fewer functional groups.
Indole-3-acetic acid: Another compound with a similar structure but different functional groups.
Uniqueness
1-Naphthaleneacetic acid, 1,4,4a,5,8,8a-hexahydro-7-methoxy-8a-methyl-5,8-dioxo-, (1alpha,4abeta,8abeta)- is unique due to its specific combination of functional groups and its complex structure. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
104199-07-7 |
|---|---|
分子式 |
C14H16O5 |
分子量 |
264.27 g/mol |
IUPAC名 |
2-[(1R,4aS,8aR)-7-methoxy-8a-methyl-5,8-dioxo-4,4a-dihydro-1H-naphthalen-1-yl]acetic acid |
InChI |
InChI=1S/C14H16O5/c1-14-8(6-12(16)17)4-3-5-9(14)10(15)7-11(19-2)13(14)18/h3-4,7-9H,5-6H2,1-2H3,(H,16,17)/t8-,9+,14+/m0/s1 |
InChIキー |
RICGRVKVEBJEKK-ATEUNZGCSA-N |
異性体SMILES |
C[C@]12[C@H](CC=C[C@H]1CC(=O)O)C(=O)C=C(C2=O)OC |
正規SMILES |
CC12C(CC=CC1CC(=O)O)C(=O)C=C(C2=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(Benzenesulfonyl)methyl]-1-oxo-1lambda~5~-quinoline](/img/structure/B14331986.png)
![4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol](/img/structure/B14331997.png)


![[Hydroxy(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B14332028.png)
![4-{2-[(4-Hydroxyphenyl)methyl]phenoxy}butanoic acid](/img/structure/B14332036.png)
![Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-](/img/structure/B14332037.png)
![1,3-Bis[(oxiran-2-yl)methyl]-2,3-dihydro-1H-imidazol-1-ium acetate](/img/structure/B14332038.png)


![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
![2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate](/img/structure/B14332045.png)
![Carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester](/img/structure/B14332046.png)
![2-[1-(4-Chlorophenyl)ethyl]-4-methyl-6-nitroaniline](/img/structure/B14332047.png)
